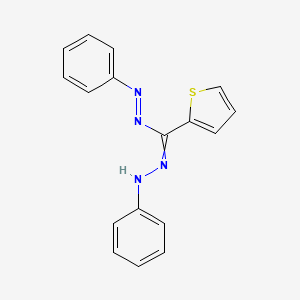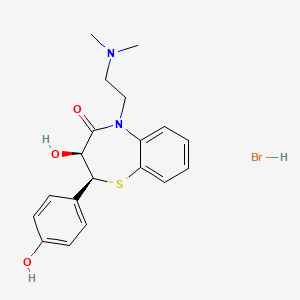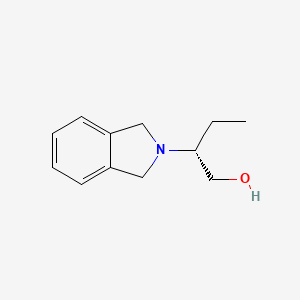
1-Benzylideneaminohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylideneaminohydantoin, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₉N₃O₂ and its molecular weight is 203.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Agents : N-aryl-N'-benzylpiperazines, containing hydantoin functionalities, have shown potential as antipsychotic agents due to their affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. Certain structures with hydantoin, including one involving attachment to N1, displayed good biological activity in antipsychotic tests (Reitz et al., 1995).
Antiproliferative Activity on Lung Cancer : 5-Benzylidene hydantoins have been identified as a new class of EGFR inhibitors. A library of these compounds was synthesized and tested for antiproliferative activity on the human lung adenocarcinoma A549 cell line. Compounds with a 5-benzylidene group and a lipophilic substituent at position 1 showed significant inhibition of cell proliferation (Zuliani et al., 2009).
Antiviral and Antitumoral Activity : Hydantoin derivatives of L- and D-amino acids have been synthesized and evaluated for their cytostatic and antiviral activities. Certain derivatives showed selective inhibitory effects against specific viruses and tumor cell lines (Rajić et al., 2006).
Anti-Tumor Mechanisms in Colon Cancer : Novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown significant anti-tumor potential in human colon cancer cell lines. These compounds exhibited dose- and time-dependent anti-proliferative and pro-apoptotic activities, suggesting their potential use in chemotherapies (Obradović et al., 2019).
Chemiluminescent ELISA for Nitrofurantoin Metabolite Detection : A chemiluminescent enzyme-linked immunosorbent assay (ELISA) was developed for detecting 1-amino-hydantoin, a metabolite of nitrofurantoin, in fish and honey. This assay could be used for high-throughput monitoring of this metabolite in various food types (Wang et al., 2014).
Antimycobacterial Activity : Compounds synthesized from benzylideneamino derivatives showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential development as antitubercular agents (Salve et al., 2017).
Mechanism of Action in Lung Cancer : The compound 5-benzylidene-hydantoin UPR1024, designed to interact at the ATP-binding site of EGFR, displayed antiproliferative and proapoptotic effects in lung cancer cell lines. This dual mechanism of action suggests its potential as a basis for drugs targeting lung cancer (Cavazzoni et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-[(E)-benzylideneamino]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)






![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)


